![molecular formula C16H14N4O8 B13792980 N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is a complex organic compound characterized by its biphenyl structure with hydroxyl and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of Carboxamide Groups: The carboxamide groups can be formed through amidation reactions, where carboxylic acids are reacted with amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism by which N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetramethanamine
- N1,N1,N3,N3,N6,N6,N8,N8-octakis (4-methoxyphenyl) [1,1’-biphenyl]-3,3’,5,5’-tetraamine
Uniqueness
N3,N3’,N5,N5’-Tetrahydroxy-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxamide is unique due to its specific arrangement of hydroxyl and carboxamide groups on the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C16H14N4O8 |
|---|---|
Molecular Weight |
390.30 g/mol |
IUPAC Name |
5-[3,5-bis(hydroxycarbamoyl)phenyl]-1-N,3-N-dihydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H14N4O8/c21-13(17-25)9-1-7(2-10(5-9)14(22)18-26)8-3-11(15(23)19-27)6-12(4-8)16(24)20-28/h1-6,25-28H,(H,17,21)(H,18,22)(H,19,23)(H,20,24) |
InChI Key |
PBMKHUXCFUKRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C2=CC(=CC(=C2)C(=O)NO)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


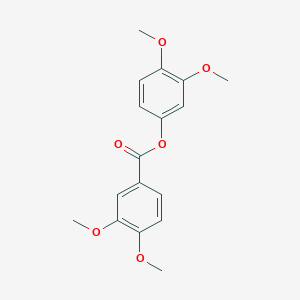

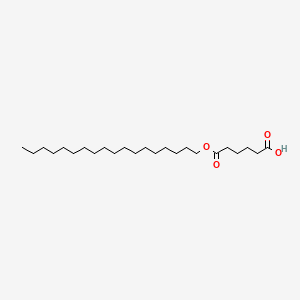
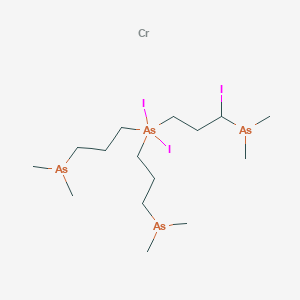
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
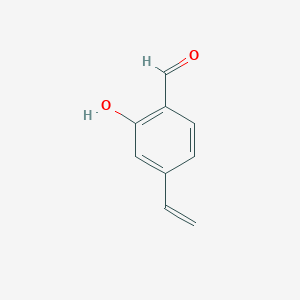
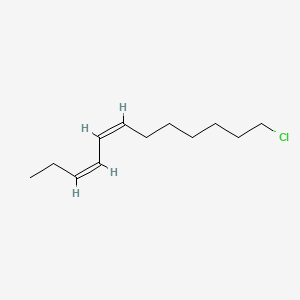
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
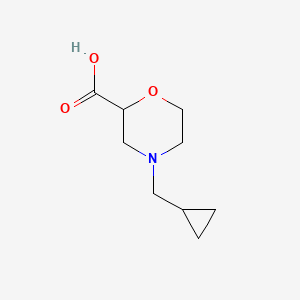
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
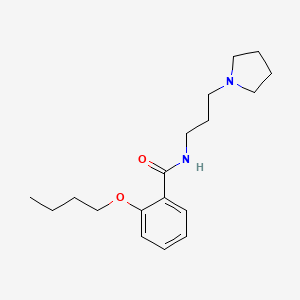
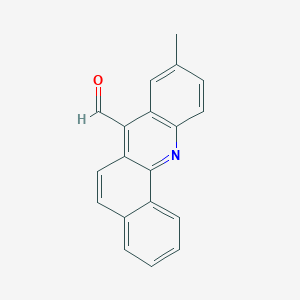
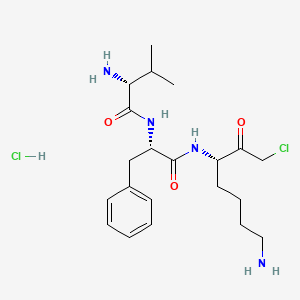
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
